N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It belongs to the thiadiazole family of compounds, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantyl or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl or benzamide moieties .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit:
Anti-inflammatory properties: By inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Anti-cancer properties: Inducing cell cycle arrest and apoptosis in cancer cells.
Neuroprotective properties: Protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in the reduction of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
Acetazolamide: A diuretic and carbonic anhydrase inhibitor.
Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.
Megazol: An antimicrobial agent.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is unique due to its combination of the adamantyl group and the thiadiazole ring, which imparts distinct biological activities. The adamantyl group enhances the compound’s stability and lipophilicity, while the thiadiazole ring contributes to its diverse pharmacological properties .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-25(17(26)15-3-2-14(21)7-16(15)22)19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOJVGIOQIPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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